molecular formula C11H7FN2O B14124077 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde CAS No. 944900-53-2

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde

Cat. No.: B14124077
CAS No.: 944900-53-2
M. Wt: 202.18 g/mol
InChI Key: KDUBATDAKHQEQL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a fluorophenyl group at the 2-position and a carbaldehyde group at the 4-position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-fluorobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Bromophenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Methylphenyl)pyrimidine-4-carbaldehyde

Uniqueness

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties based on diverse research findings.

1. Chemical Structure and Properties

The structure of this compound can be described as a pyrimidine derivative with a fluorophenyl group at the 2-position and an aldehyde functional group at the 4-position. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.

2. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • Inhibition of COX Enzymes:
    A study reported that several pyrimidine derivatives showed promising results in inhibiting COX-1 and COX-2 enzymes, with IC50 values indicating their potency. For instance, compounds with similar structures exhibited IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .
CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

3. Cytotoxic Activity

The cytotoxic effects of pyrimidine derivatives have also been explored extensively, particularly against various cancer cell lines.

  • Cell Viability Studies:
    Research indicated that certain derivatives, including those related to this compound, demonstrated significant cytotoxicity against cancer cell lines such as HeLa and AGS with calculated IC50 values of approximately 32.21 µM for AGS and varying results for A172 cells .
Cell LineIC50 (µM)
A17263.385
AGS32.210

4. Antimicrobial Activity

Antimicrobial properties of compounds related to pyrimidines have been documented, showcasing their potential in treating infections.

  • Comparison with Reference Drugs:
    Studies have shown that certain derivatives possess notable antibacterial and antifungal activities when compared to standard antibiotics like Ampicillin and Vancomycin . The presence of electron-donating groups significantly enhances their antimicrobial efficacy.

5. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds.

  • Key Findings:
    • Electron-donating substituents on the aromatic ring tend to enhance anti-inflammatory and cytotoxic activities.
    • The presence of functional groups can influence both the potency and selectivity towards specific biological targets .

6. Case Studies

Several case studies have highlighted the promising biological activities of pyrimidine derivatives:

  • A study involving a series of synthesized pyrimidines reported that compounds with a similar structure to this compound exhibited significant inhibition of tumor growth in vivo models.
  • Another investigation focused on the structural modifications leading to enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of substituent positioning on the pyrimidine ring .

7. Conclusion

The compound this compound demonstrates notable biological activities, particularly in anti-inflammatory, cytotoxic, and antimicrobial domains. Continued research into its structure-activity relationships will be essential for developing more effective therapeutic agents based on this scaffold.

Properties

CAS No.

944900-53-2

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-13-6-5-10(7-15)14-11/h1-7H

InChI Key

KDUBATDAKHQEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)F

Origin of Product

United States

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